molecular formula C7H10BrF B6177111 2-bromo-6-fluorospiro[3.3]heptane CAS No. 2715119-82-5

2-bromo-6-fluorospiro[3.3]heptane

Katalognummer: B6177111
CAS-Nummer: 2715119-82-5
Molekulargewicht: 193.06 g/mol
InChI-Schlüssel: CVRYFAQYPMFWBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-6-fluorospiro[33]heptane is a chemical compound with the molecular formula C7H10BrF It is a spiro compound, which means it contains a unique structural motif where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-fluorospiro[3.3]heptane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination and fluorination of a spiro[3.3]heptane derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and supply of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-6-fluorospiro[3.3]heptane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted spiro[3.3]heptane derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Wissenschaftliche Forschungsanwendungen

2-bromo-6-fluorospiro[3.3]heptane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems and the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-bromo-6-fluorospiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

2-bromo-6-fluorospiro[3.3]heptane can be compared with other similar spiro compounds, such as:

  • 2-bromo-6-chlorospiro[3.3]heptane
  • 2-bromo-6-iodospiro[3.3]heptane
  • 2-chloro-6-fluorospiro[3.3]heptane

These compounds share similar structural features but differ in their halogen substituents, which can lead to variations in their chemical reactivity and applications The uniqueness of 2-bromo-6-fluorospiro[3

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-fluorospiro[3.3]heptane involves the reaction of cycloheptene with bromine to form 2-bromocycloheptene, which is then reacted with hydrogen fluoride to form 2-bromo-6-fluorocycloheptene. This intermediate is then cyclized to form the final product, 2-bromo-6-fluorospiro[3.3]heptane.", "Starting Materials": [ "Cycloheptene", "Bromine", "Hydrogen fluoride" ], "Reaction": [ "Step 1: Cycloheptene is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to form 2-bromocycloheptene.", "Step 2: 2-bromocycloheptene is then reacted with hydrogen fluoride in the presence of a catalyst such as antimony trifluoride to form 2-bromo-6-fluorocycloheptene.", "Step 3: The intermediate 2-bromo-6-fluorocycloheptene is then cyclized by heating it in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product, 2-bromo-6-fluorospiro[3.3]heptane." ] }

CAS-Nummer

2715119-82-5

Molekularformel

C7H10BrF

Molekulargewicht

193.06 g/mol

IUPAC-Name

2-bromo-6-fluorospiro[3.3]heptane

InChI

InChI=1S/C7H10BrF/c8-5-1-7(2-5)3-6(9)4-7/h5-6H,1-4H2

InChI-Schlüssel

CVRYFAQYPMFWBZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC12CC(C2)Br)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.